(2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid is a compound that features a boronic acid group attached to a triazole ring. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and materials science. The triazole ring is known for its stability and ability to participate in a variety of chemical reactions, making this compound a versatile building block for the synthesis of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions usually involve the use of copper sulfate and sodium ascorbate in a solvent such as water or a mixture of water and an organic solvent .
Industrial Production Methods
In an industrial setting, the production of (2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost, and environmental considerations. The use of automated reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, depending on the specific reagents and conditions used.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or water are commonly used.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
(2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting enzymes and receptors involved in various diseases.
Materials Science: The compound is used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of (2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid depends on its specific application. In the context of medicinal chemistry, the boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. The triazole ring can also interact with various molecular targets through hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
(2-methyl-2H-1,2,3-triazol-4-yl)boronic acid: Similar in structure but with a methyl group instead of an ethyl group.
(2-phenyl-2H-1,2,3-triazol-4-yl)boronic acid: Contains a phenyl group, which can influence its reactivity and applications.
Uniqueness
(2-ethyl-2H-1,2,3-triazol-4-yl)boronic acid is unique due to the presence of the ethyl group, which can affect its steric and electronic properties. This can influence its reactivity in chemical reactions and its interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C4H8BN3O2 |
---|---|
Molecular Weight |
140.94 g/mol |
IUPAC Name |
(2-ethyltriazol-4-yl)boronic acid |
InChI |
InChI=1S/C4H8BN3O2/c1-2-8-6-3-4(7-8)5(9)10/h3,9-10H,2H2,1H3 |
InChI Key |
FODDVGIQFRLJGQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NN(N=C1)CC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.